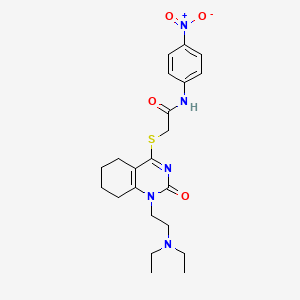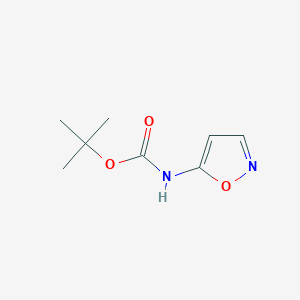![molecular formula C20H14N4O3 B2773151 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide CAS No. 420828-57-5](/img/structure/B2773151.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide” is a compound based upon a benzimidazole thiourea moiety . This compound has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .
Synthesis Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Molecular Structure Analysis
The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .Chemical Reactions Analysis
The compound was prepared starting from simple salicylaldehyde which has been used as an important synthon and incorporated in a series of structural manipulations .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .
Antibacterial Activity
The derivatives of 1, 3-diazole show different biological activities such as antibacterial . This makes them potentially useful in the development of new antibacterial drugs.
Antitumor Activity
Imidazole derivatives also exhibit antitumor activity . This suggests that they could be used in the development of new cancer treatments.
Antidiabetic Activity
These compounds have also been reported to have antidiabetic activity . This could make them a valuable tool in the fight against diabetes.
Anti-inflammatory Activity
Imidazole derivatives have been found to have anti-inflammatory properties . This could potentially be used in the treatment of various inflammatory diseases.
Aromatase Inhibition
The compound has been studied for its potential as an aromatase inhibitor . Aromatase is a catalytic enzyme involved in the biosynthesis of estrogen from androgen . Inhibiting this enzyme is one strategy to prevent estrogen synthesis, which is particularly relevant in the treatment of certain types of breast cancer .
Anticancer Activity
In vitro cell line studies of some N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives have shown promising results against several cancer cell lines . This suggests that these compounds could potentially be developed as broad-spectrum anticancer agents .
Antifungal and Antiviral Activities
Imidazole derivatives have also been reported to have antifungal and antiviral activities . This suggests potential applications in the treatment of fungal and viral infections .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(15-5-1-4-8-18(15)24(26)27)21-14-11-9-13(10-12-14)19-22-16-6-2-3-7-17(16)23-19/h1-12H,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJCYXUNNEJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2773076.png)
![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)


![1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2773080.png)

![2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2773082.png)
![5-(3,4-dimethylphenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2773086.png)


![Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2773091.png)